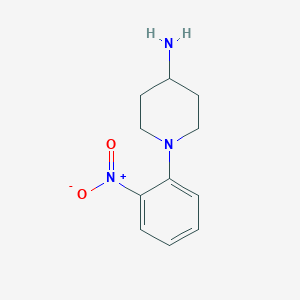

1-(2-Nitrophenyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16/h1-4,9H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZHTNIPNNRZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973308 | |

| Record name | 1-(2-Nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952949-14-3, 57718-44-2 | |

| Record name | 1-(2-Nitrophenyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952949-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Nitrophenyl)piperidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperidine Scaffold: a Cornerstone in Chemical Science

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in medicinal chemistry. thieme-connect.comarizona.edunih.gov Its prevalence is underscored by its presence in over 70 commercially available drugs, including several blockbuster pharmaceuticals. arizona.edu The enduring importance of the piperidine motif stems from its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. thieme-connect.com

The three-dimensional nature of the piperidine ring allows for the creation of molecules with well-defined spatial arrangements, which can lead to enhanced binding affinity and selectivity for biological targets. lifechemicals.com By introducing chirality to the piperidine scaffold, researchers can further refine these interactions, optimizing a molecule's therapeutic efficacy and reducing off-target effects. thieme-connect.com The versatility of the piperidine structure allows it to be a key component in a wide array of therapeutic classes, including central nervous system modulators, antihistamines, anticancer agents, and analgesics. arizona.edu

The Role of Nitrophenyl Derivatives in Research

Nitrophenyl derivatives, organic compounds containing a nitro group attached to a phenyl ring, are fundamental building blocks in synthetic chemistry and are integral to various research domains. acs.org The nitro group is a strong electron-withdrawing group, a property that significantly influences the reactivity and electronic characteristics of the aromatic ring. This feature makes nitroarenes valuable precursors in a multitude of chemical transformations. acs.org

In recent years, transition-metal-catalyzed reactions involving nitroaromatics have seen extensive development, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. acs.org For instance, catalytic hydrogenation of nitrophenyl derivatives is a common method for the synthesis of anilines, which are themselves crucial intermediates in the pharmaceutical and materials industries. rsc.org Furthermore, the electronic properties of nitrophenyl groups are exploited in the design of functional materials and in the study of reaction mechanisms. The presence of the nitro group can also be a key feature in the biological activity of certain molecules. nih.govacs.org

Research Directions for 1 2 Nitrophenyl Piperidin 4 Amine and Its Analogs

Direct Synthesis Approaches to this compound

The direct formation of this compound can be achieved through several established synthetic reactions. These methods focus on the key bond formations: the C-N bond between the phenyl ring and the piperidine nitrogen, and the installation of the 4-amino group.

Nucleophilic Substitution Strategies on Nitro-substituted Phenyl Rings with Piperidine Derivatives

A primary and widely utilized method for constructing the N-aryl piperidine core is through nucleophilic aromatic substitution (SNAr). In this approach, an electron-deficient aromatic ring, activated by the presence of a strong electron-withdrawing group like the nitro group (–NO2), reacts with a nucleophile. The ortho- and para-positions relative to the nitro group are particularly activated towards substitution.

For the synthesis of this compound, this strategy typically involves the reaction of a 1-halo-2-nitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) with tert-butyl (piperidin-4-yl)carbamate. The Boc-protecting group on the 4-amino function prevents it from competing in the nucleophilic substitution reaction. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Subsequent removal of the Boc-protecting group under acidic conditions yields the final product.

The choice of solvent and base is critical for optimizing the reaction yield. Common solvents include aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN), which can solvate the cation and facilitate the reaction. Bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or triethylamine (B128534) (Et3N) are frequently employed. chemicalbook.comisuct.ru

For instance, the synthesis of related compounds like 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one (B6329254) has been achieved by reacting 3,4,5-trifluoronitrobenzene with 4-piperidone (B1582916) hydrochloride in chloroform (B151607) with triethylamine. chemicalbook.com Similarly, 1-(4-bromo-2-nitrophenyl)piperidine was synthesized by heating an alkylamine with a substituted bromonitrobenzene in DMF or DMSO with potassium or cesium carbonate. chemicalbook.com These examples underscore the versatility of the SNAr approach for creating N-nitrophenyl piperidine structures.

Reductive Amination Routes Utilizing Piperidine Derivatives and Nitrophenyl Precursors

Reductive amination is a powerful and versatile method for forming C-N bonds, typically by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. masterorganicchemistry.com This process can be applied in a one-pot procedure where the intermediate imine or enamine is formed in situ and subsequently reduced without isolation. youtube.comthieme-connect.de

To synthesize this compound, a potential reductive amination route would involve the reaction between 1-(2-nitrophenyl)piperidin-4-one (B2962885) and an amine source like ammonia (B1221849) or a protected ammonia equivalent, followed by reduction. The key precursor, 1-(2-nitrophenyl)piperidin-4-one, can be synthesized via the SNAr reaction between 1-halo-2-nitrobenzene and piperidin-4-one.

A variety of reducing agents can be used for this transformation. Sodium cyanoborohydride (NaBH3CN) is a classic choice as it is mild and selectively reduces the protonated imine in the presence of the ketone. masterorganicchemistry.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is also mild and highly effective, and catalytic hydrogenation (H2/Pd-C). organic-chemistry.orgorganic-chemistry.org The reaction is often catalyzed by a small amount of acid to facilitate imine formation.

Other Established Synthetic Pathways for this compound

Beyond direct SNAr and reductive amination, other multi-step sequences can be envisioned for the synthesis of this compound. One such approach involves the Dieckmann condensation to construct the piperidine ring itself. researchgate.netdtic.mil This intramolecular cyclization of a diester in the presence of a base forms a β-ketoester.

A plausible sequence could start with the Michael addition of 2-nitroaniline (B44862) to two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate). The resulting aminodiester would then undergo a base-catalyzed Dieckmann cyclization to form methyl 1-(2-nitrophenyl)-4-oxopiperidine-3-carboxylate. Subsequent hydrolysis and decarboxylation would furnish 1-(2-nitrophenyl)piperidin-4-one. This ketone could then be converted to the target 4-amine via methods described previously, such as reductive amination or formation of an oxime followed by reduction.

Synthesis of Chemically Modified Analogs of this compound

The synthesis of analogs allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at two main sites: the piperidine ring and the nitrophenyl moiety.

Functionalization of the Piperidine Ring System

The piperidine ring offers several positions for functionalization to create analogs. Direct C-H functionalization is an advanced strategy that allows for the introduction of substituents at specific positions of the ring. For example, rhodium-catalyzed C-H insertion reactions can be used to introduce groups at the C2 or C4 positions of N-protected piperidines, with the site-selectivity controlled by the choice of catalyst and protecting group. nih.gov

More classical approaches often involve starting with a pre-functionalized piperidine ring. For instance, using substituted piperidin-4-ones in the initial SNAr or reductive amination steps can introduce substituents at the C3 or C5 positions. The synthesis of various 2,6-disubstituted piperidin-4-ones via Mannich condensation is well-established and provides a source of diverse starting materials. chemrevlett.com The ketone at the C4 position is itself a functional handle that can be used to generate a variety of derivatives, such as oximes and their subsequent modifications. nanobioletters.com

Substituent Variations on the 2-Nitrophenyl Moiety

Modifying the electronic and steric properties of the phenyl ring can be achieved by using differently substituted nitrophenyl precursors in the synthesis. The SNAr reaction is highly amenable to this strategy, as a wide range of substituted 1-halo-2-nitrobenzenes are commercially available or readily synthesized.

For example, analogs bearing additional electron-withdrawing or electron-donating groups can be prepared. The synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one demonstrates the incorporation of fluorine atoms. chemicalbook.com Similarly, the synthesis of 1-(4-bromo-2-nitrophenyl)piperidine shows the introduction of a bromine atom. chemicalbook.com These substituents can significantly alter the physicochemical properties and biological activity of the final compound. Further transformations of these substituents, such as the reduction of the nitro group to an amine, can also be performed to generate additional diversity. isuct.ru

Derivatization of the Amine Functionality

The primary amine at the C-4 position of the 1-(2-nitrophenyl)piperidine (B57168) scaffold serves as a crucial handle for synthetic modification, enabling the creation of a diverse library of derivatives. Standard organic transformations can be readily applied to this functional group to introduce a variety of substituents, thereby modulating the compound's physicochemical and biological properties. Key derivatization strategies include acylation to form amides, reaction with isocyanates to yield ureas, and reductive amination to produce secondary or tertiary amines.

Amide Formation: One of the most common derivatization methods for primary amines is acylation to form a stable amide linkage. This can be achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine to scavenge the acidic byproduct. mdpi.comnih.gov Alternatively, direct coupling with a carboxylic acid can be accomplished using standard peptide coupling reagents, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These methods facilitate the systematic exploration of a wide array of analogues. nih.gov

Urea (B33335) Synthesis: The synthesis of urea derivatives from the 4-amino group is another valuable strategy. This transformation is typically accomplished by treating the primary amine with an appropriate isocyanate. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the direct formation of the urea linkage. This reaction is generally high-yielding and proceeds under mild conditions. The general procedures for synthesizing peptidyl ureas, which involve the reaction of an isocyanate with a primary amine, are applicable for this purpose. researchgate.net

Reductive Amination: To generate secondary or tertiary amines at the C-4 position, reductive amination is a powerful tool. This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). mdpi.comnih.gov

The following table summarizes these key derivatization reactions for the amine functionality.

| Reaction Type | Reagents | Resulting Functional Group | General Conditions |

| Acylation | Acid Chloride, Triethylamine | Amide | Room temperature, inert solvent (e.g., DCM, Toluene) mdpi.comnih.gov |

| Amide Coupling | Carboxylic Acid, Coupling Agents (e.g., EDCI, HATU) | Amide | Room temperature, inert solvent (e.g., DMF) nih.gov |

| Urea Formation | Isocyanate | Urea | Room temperature, inert solvent |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Room temperature, inert solvent (e.g., DCE) nih.gov |

Multi-component Reaction Strategies for Piperidine-based Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient tools for generating molecular complexity. researchgate.net These strategies are particularly valuable for the synthesis of heterocyclic scaffolds like piperidine, allowing for the rapid construction of highly functionalized and structurally diverse molecules from simple, readily available precursors. mdpi.com

Several MCR strategies have been developed for the synthesis of polysubstituted piperidines. A prominent approach involves a domino reaction sequence that may include Michael addition, Mannich reaction, and subsequent cyclization/condensation steps. For instance, a one-pot reaction between an aromatic aldehyde, an amine (or ammonium (B1175870) acetate (B1210297) as an ammonia source), and a Michael acceptor can lead to a highly functionalized piperidine core. researchgate.net

Another powerful strategy involves cascade reactions initiated by metal carbenes. For example, α-imino rhodium carbenes can undergo a cascade reaction involving 1,2-aryl/alkyl migration and annulation to furnish valuable piperidin-4-one derivatives in high yields. nih.gov These piperidinone intermediates can then be further functionalized, including conversion to the corresponding 4-amino derivatives.

Tandem protocols that integrate several reaction steps into a one-pot procedure offer a streamlined synthesis of piperidine rings. One such method involves the activation of halogenated amides with triflic anhydride (Tf₂O) and a base, followed by reduction and intramolecular nucleophilic substitution to yield N-substituted piperidines under mild, metal-free conditions. mdpi.com

The table below outlines various MCR strategies pertinent to the synthesis of piperidine-based scaffolds.

| MCR Strategy | Key Components | Resulting Scaffold/Intermediate | Reference |

| Domino Reaction | Aromatic Aldehyde, Malononitrile, Ketone, Ammonium Acetate | 2-Amino-3-cyanopyridine (can be reduced to piperidine) | researchgate.net |

| α-Imino Carbene Cascade | Diazo Compound, Amine, Halogenated Alkene, Rhodium Catalyst | Piperidin-4-one | nih.gov |

| Tandem Amide Activation/Cyclization | Halogenated Amide, Triflic Anhydride, Reducing Agent | N-Substituted Piperidine | mdpi.com |

| Reductive Amination/Cyclization | N-Substituted 4-Piperidone, Amine, Reducing Agent | 4-Aminopiperidine Derivative | mdpi.com |

These MCRs provide a convergent and atom-economical pathway to complex piperidine structures, forming the basis for the synthesis of this compound and its derivatives.

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a fundamental transformation of this compound, yielding the corresponding 1-(2-aminophenyl)piperidin-4-amine. This diamine is a valuable intermediate, particularly for the synthesis of heterocyclic systems like benzimidazoles. The reduction can be achieved through several methods, with catalytic hydrogenation and metal-based reducing agents being the most common.

Catalytic hydrogenation is a widely used method for this transformation. For instance, related nitrophenylpiperidine structures are effectively reduced using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. google.com This method is generally clean and provides high yields of the desired aniline (B41778) derivative. youtube.com

Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium are also effective. This method has been demonstrated in the regioselective reduction of one nitro group in dinitrophenylpiperidine derivatives. chemintech.ru The reaction proceeds by treating the substrate with SnCl₂ in a solvent like isopropyl alcohol mixed with hydrochloric acid. chemintech.ru

| Method | Reagents & Conditions | Product | Key Findings |

| Catalytic Hydrogenation | H₂, Pd/C (10% wet basis), THF/EtOH, 10 psi, 3 hours | 1-(2-Aminophenyl)piperidin-4-amine | An effective and clean method for reducing the nitro group to an amine, widely used for analogous substrates. google.comyoutube.com |

| Chemical Reduction | SnCl₂·2H₂O, Isopropyl alcohol, 8% Hydrochloric acid, 40°C | 1-(2-Aminophenyl)piperidin-4-amine | A classic method for nitro group reduction; reaction conditions can be tuned to achieve desired outcomes, including one-pot multi-step reactions. chemintech.ru |

Nucleophilic Substitution Reactions Involving the Piperidine Nitrogen

The piperidine nitrogen in this compound is a tertiary amine, which influences its nucleophilic character. Unlike secondary piperidines, it cannot undergo simple acylation or alkylation by direct substitution of a hydrogen atom. However, it can still participate in reactions where it acts as a nucleophile.

One such reaction is quaternization, where the nitrogen atom attacks an alkyl halide to form a quaternary ammonium salt. This reaction introduces a permanent positive charge and an additional alkyl group onto the piperidine ring. While specific studies on the quaternization of this compound are not extensively documented, the general reactivity of N-aryl piperidines suggests this pathway is chemically feasible.

Furthermore, the piperidine moiety as a whole can be introduced into a molecule via nucleophilic aromatic substitution, where a secondary piperidine attacks an activated aromatic ring. For example, piperidine can displace a leaving group (like a halogen or another nitro group) on an electron-deficient aromatic ring to form N-arylpiperidines. researchgate.netchemicalbook.com This highlights the nucleophilic character of the piperidine nitrogen that leads to the formation of the title compound's core structure.

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety

The nitrophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two existing substituents: the piperidino group and the nitro group. uci.edumasterorganicchemistry.com

Piperidino Group (-NC₅H₁₀): This is an amine-derived group and is strongly activating and ortho-, para-directing due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring through resonance. libretexts.org

Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature. masterorganicchemistry.comyoutube.com

In this compound, the piperidino group is at C1 and the nitro group is at C2. The activating ortho-, para-directing piperidino group directs incoming electrophiles to positions 2, 4, and 6. The deactivating meta-directing nitro group directs to positions 4 and 6. The combined effect strongly favors substitution at the C4 and C6 positions.

An example of such a reaction is halogenation. Research on related compounds has shown that chlorination can occur on the aromatic ring under specific conditions. For instance, the reduction of N-(2,4-dinitrophenyl)piperidine with SnCl₂ in concentrated hydrochloric acid at elevated temperatures can lead to simultaneous reduction of one nitro group and chlorination of the aromatic ring. chemintech.ru

| Reaction | Reagents & Conditions | Expected Major Product(s) | Rationale |

| Halogenation | Cl₂, Lewis Acid (e.g., FeCl₃) | 1-(4-Chloro-2-nitrophenyl)piperidin-4-amine and 1-(6-Chloro-2-nitrophenyl)piperidin-4-amine | The powerful ortho, para-directing piperidino group and meta-directing nitro group both direct the electrophile to the 4 and 6 positions. chemintech.rulibretexts.org |

| Nitration | HNO₃, H₂SO₄ | 1-(2,4-Dinitrophenyl)piperidin-4-amine and 1-(2,6-Dinitrophenyl)piperidin-4-amine | Similar to halogenation, the directing effects of the existing substituents favor substitution at the 4 and 6 positions. masterorganicchemistry.com |

Other Significant Chemical Transformations of the this compound Scaffold

One of the most significant transformations of the this compound scaffold involves a tandem reduction-cyclization sequence to form benzimidazole (B57391) derivatives. Benzimidazoles are a class of heterocyclic compounds with significant importance in medicinal chemistry. thieme-connect.derasayanjournal.co.in

The process begins with the reduction of the nitro group to an amine, as described in section 3.1, to yield 1-(2-aminophenyl)piperidin-4-amine. This ortho-phenylenediamine derivative is then primed for cyclization. The cyclization can be achieved by reacting the diamine with a variety of reagents, such as carboxylic acids, aldehydes, or their derivatives, often under acidic conditions or at elevated temperatures. rasayanjournal.co.ingoogle.com For example, condensation with a carboxylic acid (R-COOH) would lead to the formation of a 2-substituted benzimidazole. This synthetic strategy is highly flexible, allowing for the generation of diverse benzimidazole libraries. thieme-connect.de

Intramolecular Rearrangement Studies of Nitrophenyl-substituted Piperidine N-oxides

The piperidine nitrogen of this compound can be oxidized to form an N-oxide. Tertiary amine N-oxides are known to undergo thermal rearrangements, such as the Meisenheimer rearrangement. While specific studies detailing the rearrangement of this compound N-oxide are not prominent in the literature, the general mechanism can be considered.

Theoretically, oxidation of the piperidine nitrogen would form the corresponding N-oxide. A thieme-connect.deCurrent time information in Bangalore, IN.-sigmatropic rearrangement (Meisenheimer rearrangement) of this N-oxide could potentially occur, though such reactions typically involve N-allyl or N-benzyl groups. A different pathway, a Polonovski-type reaction, could occur if the N-oxide is treated with an acylating agent like acetic anhydride, leading to the formation of an enamine after elimination. The presence of the nitrophenyl group could significantly influence the electronic nature of the piperidine ring and the feasibility of these classical rearrangements.

Chemical Degradation Pathways and Stability Research of this compound in Research Environments

The stability of this compound is an important consideration for its storage and use in synthetic protocols. Like many nitroaromatic compounds, it may be susceptible to photochemical degradation. Studies on structurally related compounds, such as 4-(2-nitrophenyl)-1,4-dihydropyridines, have shown that they undergo photochemical reactions upon exposure to light. nih.gov This process can involve an intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety, leading to the formation of nitrosophenylpyridine products. nih.gov This suggests that this compound could be light-sensitive and should be stored accordingly.

Computational and Theoretical Investigations of 1 2 Nitrophenyl Piperidin 4 Amine

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are pivotal in determining the most stable three-dimensional arrangement of atoms in 1-(2-Nitrophenyl)piperidin-4-amine (B1633566), known as its optimized molecular geometry. By employing methods such as Density Functional Theory (DFT) with a suitable basis set, researchers can model the molecule's structure with high accuracy. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides a foundational understanding of the molecule's steric and electronic properties.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for analyzing the electronic structure of this compound. These analyses provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface highlights the electronegative nitro group and the nitrogen atoms of the piperidine (B6355638) ring and amine group as key reactive centers.

Vibrational Spectroscopy Predictions and Correlational Studies

Theoretical vibrational spectroscopy, calculated using quantum chemical methods, provides a predicted infrared (IR) and Raman spectrum for this compound. By calculating the harmonic vibrational frequencies, researchers can assign the various vibrational modes of the molecule to specific stretching, bending, and torsional motions of its functional groups. These theoretical spectra can be correlated with experimental spectra to confirm the molecular structure and to understand the vibrational characteristics of the compound. The agreement between the calculated and experimental frequencies validates the accuracy of the computational model used.

Thermodynamic Properties Research and Energetic Behavior in Various Media

Computational chemistry allows for the prediction of various thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These properties are calculated based on the vibrational frequencies and other molecular parameters obtained from quantum chemical calculations. Furthermore, the energetic behavior of the molecule in different media can be investigated by incorporating solvent models into the calculations. These models simulate the effect of the solvent on the molecule's geometry, electronic structure, and stability, providing insights into its behavior in solution.

Non-linear Optical Properties Computations

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic and photonic applications. Such studies typically employ quantum chemical methods, like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to calculate key NLO parameters. nih.govrsc.org These parameters include linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ).

For instance, research on various push-pull chromophores and other organic derivatives has demonstrated that the presence of electron-donating and electron-withdrawing groups, connected by a π-conjugated system, can significantly enhance NLO responses. nih.gov In the case of this compound, the nitrophenyl group acts as an electron-withdrawing moiety, while the piperidin-4-amine part could serve as an electron-donating group. The interaction between these groups would be a key determinant of its potential NLO properties. However, without specific calculations, any discussion of its NLO behavior remains speculative.

A study on ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), a structurally related compound, utilized DFT with the B3LYP/6-311++G(d,p) basis set to analyze its electronic properties, which are fundamental to understanding NLO behavior. nanobioletters.com This highlights the type of computational approach that would be necessary to elucidate the NLO characteristics of this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a vital tool for understanding the three-dimensional structure of a molecule and its influence on physical, chemical, and biological properties. The flexibility of the piperidine ring, which typically exists in a chair conformation, combined with the rotation around the C-N bond connecting it to the nitrophenyl group, would lead to a complex potential energy surface (PES) for this compound.

Computational methods, such as systematic conformational searches and PES mapping using quantum mechanics or molecular mechanics, are employed to identify stable conformers, transition states, and the energy barriers between them. nih.gov For a related compound, the piperidine ring was found to exhibit its most stable chair conformation after optimization. nanobioletters.com Similar analyses for this compound would be essential to determine its preferred spatial arrangement.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of a molecule over time, offering insights into its dynamic behavior in different environments (e.g., in a solvent or interacting with a biological target). acs.orgnih.gov By simulating the atomic motions based on a force field, MD can reveal the accessible conformations and the transitions between them, providing a more realistic picture than static conformational analysis.

For example, MD simulations have been used to study the binding mechanisms of piperidine and piperazine (B1678402) derivatives with biological targets, demonstrating how conformational flexibility influences molecular interactions. acs.orgnih.gov Such simulations for this compound would be invaluable for understanding its behavior in a dynamic system, but no such studies have been reported in the available literature.

Structure Activity Relationship Sar Studies and Scaffold Modifications of 1 2 Nitrophenyl Piperidin 4 Amine Derivatives

Impact of Substituent Modifications on Molecular Interactions and Reactivity

The biological activity and chemical reactivity of 1-(2-Nitrophenyl)piperidin-4-amine (B1633566) derivatives are intricately linked to the nature and position of various substituents. These modifications can alter the electronic landscape of the molecule, its shape, and its ability to interact with biological targets.

Influence of Nitro Group Position on Electronic Properties and Reactivity

The position of the nitro (NO₂) group on the phenyl ring is a critical determinant of the molecule's electronic properties and, consequently, its reactivity. The nitro group is a strong electron-withdrawing group, and its placement at the ortho, meta, or para position relative to the piperidine (B6355638) attachment point significantly impacts the electron density of the aromatic ring.

When positioned at the ortho or para position, the nitro group can exert both a strong inductive (-I) and resonance (-M) effect, leading to a significant decrease in electron density on the benzene (B151609) ring. This heightened electrophilicity can make the aromatic ring more susceptible to nucleophilic attack. Conversely, a meta-positioned nitro group primarily exerts an inductive effect. In the context of this compound, the ortho-nitro group makes the phenyl ring electron-deficient, which can influence its interaction with biological targets and its metabolic stability. For instance, in related nitrophenyl derivatives, the presence of a nitro group has been shown to be crucial for certain biological activities, while in other cases, its reduction to an amino group can lead to different pharmacological profiles.

A computational study on a related compound, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), revealed that the presence of the electron-withdrawing nitro group contributes to a non-planar structure. nih.gov This alteration in geometry can have significant implications for how the molecule fits into a receptor's binding pocket.

Effects of Substitutions on the Piperidine Ring and Amine Group on Interaction Profiles

Modifications to the piperidine ring and the 4-amine group are pivotal in tuning the interaction profiles of these derivatives. The piperidine ring, a saturated heterocycle, can adopt various conformations, with the chair form being the most stable. Substituents on the piperidine ring can influence its conformational preference and, therefore, the spatial orientation of other functional groups.

For instance, the introduction of alkyl or other functional groups at different positions on the piperidine ring can modulate lipophilicity, steric bulk, and the ability to form hydrogen bonds. Studies on related 4-anilinopiperidine analogues have shown that even small changes, such as the introduction of methyl groups on the piperidine ring, can significantly impact binding affinity and selectivity for biological targets like opioid receptors. nih.gov

The primary amine at the 4-position is a key site for interaction, often serving as a hydrogen bond donor or a point of attachment for further derivatization. The basicity of this amine is influenced by the electronic effects of the rest of the molecule. The electron-withdrawing nature of the 2-nitrophenyl group is expected to decrease the basicity of the piperidin-4-amine nitrogen compared to a simple 1-phenyl derivative. wikipedia.org This modulation of basicity can be critical for interactions with acidic residues in a binding site.

| Substitution on Piperidine/Amine | Predicted Effect on Interaction Profile |

| N-alkylation of 4-amine | Increased lipophilicity, potential for altered receptor interactions. |

| Acylation of 4-amine | Formation of amides, altering hydrogen bonding capacity and steric profile. |

| Substitution at C2/C6 of piperidine | Introduction of steric hindrance, influencing ring conformation and binding. |

| Substitution at C3/C5 of piperidine | Can affect the orientation of the 4-amino group. |

Table 1: Predicted Effects of Substitutions on the Piperidine Ring and Amine Group

Role of Aromatic and Aliphatic Substituents on Scaffold Activity

In broader studies of piperidine derivatives, it has been observed that electron-rich aromatic substituents can be preferred for certain activities. nih.gov For example, in a series of 4-azaindole-2-piperidine derivatives, analogs with electron-rich aromatic amides displayed higher potency against Trypanosoma cruzi. nih.gov Conversely, electron-withdrawing groups on the phenyl ring, such as the nitro group in the parent scaffold, can also be beneficial, depending on the target.

Aliphatic substituents, particularly on the piperidine nitrogen or the 4-amino group, can enhance binding by occupying hydrophobic pockets within a receptor. For instance, in a study on ceritinib (B560025) analogs, replacing the terminal piperidine with various aliphatic amines led to improved activity against certain drug-resistant mutants. kcl.ac.uk

Design and Evaluation of Conformationally Constrained Analogs

To better understand the bioactive conformation of this compound derivatives and to potentially enhance their affinity and selectivity, the design and evaluation of conformationally constrained analogs are crucial. By restricting the rotational freedom of the molecule, it is possible to lock it into a conformation that is more favorable for binding to a specific biological target.

Strategic Scaffold Modifications to Influence Binding Affinities and Modulatory Capacities

Strategic modifications of the core this compound scaffold are undertaken to optimize binding affinities and to modulate the functional activity of the resulting compounds (e.g., agonist versus antagonist activity).

One common strategy involves replacing the piperidine ring with other heterocyclic systems, such as piperazine (B1678402) or morpholine, to explore the impact of additional heteroatoms and altered ring conformations. For example, a study comparing piperidine and piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists found that the piperidine moiety was crucial for high affinity at the sigma-1 receptor. nih.gov

Another approach is to alter the linker between the nitrophenyl and piperidine moieties. While in the parent compound this is a direct bond, introducing a flexible or rigid linker could change the distance and relative orientation of these two key components, potentially leading to interactions with different sub-pockets of a binding site.

Comparative Structure-Activity Profiling with Related Piperidine Derivatives

To place the SAR of this compound into a broader context, it is informative to compare its profile with that of other related piperidine derivatives.

One important class for comparison is the 4-anilinopiperidines, which are known for their activity at opioid receptors and as precursors for the synthesis of fentanyl and its analogs. nih.govfederalregister.gov In these compounds, the nature of the substituent on the piperidine nitrogen is a major determinant of activity.

Another relevant comparison can be made with piperidine-based monoamine oxidase (MAO) inhibitors. In this class, substitutions on the phenyl ring have been shown to significantly affect inhibitory potency and selectivity for MAO-A versus MAO-B. nih.gov For instance, para-substitution on the phenyl ring is often preferred over meta-substitution for MAO inhibition. nih.gov

| Compound Class | Key SAR Observations | Relevance to this compound |

| 4-Anilinopiperidines | N-substituent is critical for opioid receptor activity. | Highlights the importance of modifications at the piperidine nitrogen. |

| Piperidine-based MAOIs | Phenyl ring substitution pattern dictates potency and selectivity. | Provides a framework for understanding the potential impact of nitro group position and other phenyl substituents. |

| Piperazine Analogs | Can exhibit different receptor selectivity profiles. | Suggests that replacing the piperidine ring is a viable strategy for modulating activity. |

Table 2: Comparative SAR with Related Piperidine Derivatives

Biological Target Engagement and Mechanistic Research Involving 1 2 Nitrophenyl Piperidin 4 Amine

Role in Pharmaceutical Intermediate and Chemical Probe Research

Utility as a Synthetic Precursor in Medicinal Chemistry Development

In the realm of medicinal chemistry, 1-(2-Nitrophenyl)piperidin-4-amine (B1633566) serves as a crucial starting material or intermediate for the synthesis of novel therapeutic agents. The primary amine group on the piperidine (B6355638) ring is a key functional handle that allows for a variety of chemical transformations, such as acylation, alkylation, and arylation, to introduce diverse substituents. These modifications are instrumental in exploring the structure-activity relationships (SAR) of new chemical entities.

The 2-nitrophenyl group also plays a pivotal role. The nitro functionality can be readily reduced to an amino group, which can then be further functionalized. This two-step process of functionalization at the piperidine nitrogen followed by modification of the aromatic ring allows for the generation of a wide range of derivatives with potential biological activity. This strategic approach is fundamental in the development of new drug candidates. While specific, publicly available research on the direct use of this compound in extensive medicinal chemistry campaigns is limited, the utility of closely related structures is well-documented. For instance, derivatives of nitrophenyl piperidines are key intermediates in the synthesis of various pharmaceuticals. A notable example is the use of 1-(4-nitrophenyl)piperidin-2-one (B57410) as a cornerstone in the production of the anticoagulant drug, Apixaban. innospk.comchemimpex.comnih.gov This underscores the potential of nitrophenyl piperidine scaffolds in the development of clinically significant molecules.

Application as a Building Block for Complex Organic Molecule Synthesis

The structural features of this compound make it a versatile building block for the construction of more complex organic molecules. The piperidine core is a common motif in natural products and synthetic drugs, and methods for its incorporation into larger structures are of great interest to organic chemists.

General synthetic strategies for piperidine-containing compounds often involve multi-step sequences. mdpi.com The synthesis of the piperidine ring itself can be achieved through various methods, such as the Dieckmann condensation or the Petrenko-Kritschenko reaction, followed by functional group manipulations. researchgate.net Once formed, the this compound scaffold can be elaborated upon. The primary amine can participate in reactions to form amides, sulfonamides, and other functional groups, while the aromatic nitro group can be a precursor to a variety of other substituents through reduction and subsequent diazotization or other transformations.

The synthesis of related nitrophenyl piperidine derivatives has been reported in the literature. For example, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine has been synthesized by the reaction of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine. mdpi.com Such studies provide insight into the reactivity and potential synthetic applications of the broader class of nitrophenyl piperidines.

Development and Evaluation of this compound-based Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting biological pathways and identifying new drug targets. The development of probes based on the this compound scaffold is an area of potential research interest. The adaptable nature of this compound allows for the incorporation of reporter groups, such as fluorescent tags or biotin (B1667282) labels, which are necessary for the detection and isolation of protein targets.

Furthermore, the introduction of photoreactive groups could transform a this compound derivative into a photoaffinity label. Such probes are invaluable for covalently labeling target proteins upon photoactivation, facilitating their identification and characterization. While specific examples of chemical probes derived directly from this compound are not widely reported in scientific literature, the general principles of probe design suggest its suitability as a starting point for such endeavors.

Contribution to the Understanding of Structure-Reactivity Relationships in Drug Discovery Scaffolds

The study of structure-reactivity relationships (SRR) provides a rational basis for the design of new synthetic methods and the optimization of reaction conditions. The this compound molecule offers an interesting case study for SRR analysis. The interplay between the electron-donating character of the piperidine nitrogen and the electron-withdrawing nature of the 2-nitrophenyl group influences the reactivity of both the piperidine and the aromatic rings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.